ethyl 4-formyl-1H-indole-6-carboxylate
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Overview
Description
Ethyl 4-formyl-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 4-formyl-1H-indole-6-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the use of dihydrofuran and ethanolic HCl to produce a mixture of indole carboxylates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 4-formyl-1H-indole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-formyl-1H-indole-6-carboxylate has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities . Additionally, it has applications in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 4-formyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 4-formyl-1H-indole-6-carboxylate can be compared with other indole derivatives, such as ethyl 6-methoxy-3-methylindole-2-carboxylate and ethyl 3-formyl-1H-indole-2-carboxylate . These compounds share similar structural features but may differ in their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct properties and applications.
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl 4-formyl-1H-indole-6-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)8-5-9(7-14)10-3-4-13-11(10)6-8/h3-7,13H,2H2,1H3 |
InChI Key |
LERDJNPAULOSLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=CNC2=C1)C=O |
Origin of Product |
United States |
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